2-Ethyl-2-hexylmalonic acid

Catalog No.
S12456361
CAS No.
4473-04-5
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-hexylmalonic acid

CAS Number

4473-04-5

Product Name

2-Ethyl-2-hexylmalonic acid

IUPAC Name

2-ethyl-2-hexylpropanedioic acid

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-3-5-6-7-8-11(4-2,9(12)13)10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

ZFUULEVFTWFFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)(C(=O)O)C(=O)O

2-Ethyl-2-hexylmalonic acid is an organic compound characterized by its structure, which includes two ethyl groups and a hexyl group attached to a malonic acid backbone. Its molecular formula is C12H22O4C_{12}H_{22}O_4, and it has a molecular weight of approximately 230.31 g/mol. The compound features two carboxylic acid functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Due to its functional groups:

  • Decarboxylation: The removal of carbon dioxide from the carboxylic acid groups can occur under specific conditions, leading to the formation of aliphatic compounds.
  • Esterification: Reacting with alcohols can produce esters, which are important in the synthesis of various polymers and as flavoring agents.
  • Condensation Reactions: The compound can participate in condensation reactions, particularly with amines, to form amides.

Research indicates that 2-Ethyl-2-hexylmalonic acid exhibits antimicrobial properties. It has been shown to be effective against certain fungi and bacteria, making it a candidate for use in preserving organic materials such as grains and straw . Additionally, it has potential applications in pharmaceuticals due to its ability to inhibit microbial growth.

Several synthesis methods exist for producing 2-Ethyl-2-hexylmalonic acid:

  • Malonic Acid Derivatives: Starting from malonic acid, one can introduce ethyl and hexyl groups through alkylation reactions using appropriate alkyl halides.
  • Grignard Reaction: Utilizing Grignard reagents derived from ethyl bromide and hexyl bromide can facilitate the formation of this compound through nucleophilic substitution .
  • Catalytic Methods: Recent advancements have introduced catalytic approaches using transition metals to enhance the efficiency of the synthesis process .

The applications of 2-Ethyl-2-hexylmalonic acid are diverse:

  • Pharmaceuticals: Due to its biological activity, it may be utilized in drug formulations aimed at treating infections.
  • Agricultural Chemicals: Its antifungal properties make it suitable for use as a preservative in agricultural products.
  • Materials Science: It serves as a building block for synthesizing polymers and other materials that require specific chemical properties.

Studies on the interactions of 2-Ethyl-2-hexylmalonic acid with biological systems have revealed its potential as an antimicrobial agent. It has been tested against various strains of bacteria and fungi, showing effectiveness without significant toxicity at low concentrations . Further research is necessary to fully understand its mechanisms of action and potential side effects.

Several compounds share structural similarities with 2-Ethyl-2-hexylmalonic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Hexanoic AcidC6H12O2C_6H_{12}O_2Shorter carbon chain; primarily used in flavoring.
Ethylhexanoic AcidC8H16O2C_8H_{16}O_2Similar structure but lacks malonic acid backbone.
3-Hexenoic AcidC6H10O2C_6H_{10}O_2Contains a double bond; used in organic synthesis.
2-Hexenoic AcidC6H10O2C_6H_{10}O_2Also features a double bond; different reactivity.

The presence of two carboxylic acid groups in 2-Ethyl-2-hexylmalonic acid sets it apart from these compounds, enhancing its reactivity and potential applications in various fields.

Traditional Alkylation Approaches in Malonic Acid Derivative Synthesis

The classical route to 2-ethyl-2-hexylmalonic acid involves the malonic ester synthesis, a two-step process utilizing diethyl malonate as the starting material. In this method, the alpha-carbon of diethyl malonate is deprotonated using a strong base such as sodium ethoxide, generating a resonance-stabilized enolate. This intermediate undergoes nucleophilic substitution with 2-ethylhexyl bromide or iodide to form the monoalkylated product, diethyl 2-ethylhexylmalonate. Subsequent hydrolysis with aqueous potassium hydroxide followed by acidification yields the corresponding malonic acid derivative.

A critical challenge in this approach is controlling dialkylation, where a second equivalent of alkyl halide reacts with the monoalkylated product, leading to diethyl 2-ethylhexyl-2-alkylmalonate as a byproduct. To mitigate this, stoichiometric excess of the alkyl halide and careful temperature modulation (typically 0–25°C) are employed. For example, Niwayama et al. demonstrated that maintaining a 1:1.2 molar ratio of diethyl malonate to 2-ethylhexyl bromide in tetrahydrofuran at 0°C reduces dialkylation to below 15%.

The final step involves decarboxylation of the hydrolyzed malonic acid derivative. Heating the intermediate at 150–200°C under reduced pressure eliminates carbon dioxide, yielding 2-ethyl-2-hexylmalonic acid. However, this method suffers from moderate yields (50–70%) due to competing side reactions, necessitating laborious purification.

Modern Catalytic Strategies for Branched-chain Dialkylmalonate Formation

Recent advances focus on enhancing selectivity and efficiency through catalytic systems. Phase-transfer catalysis (PTC) has emerged as a viable strategy, where reactions occur between immiscible phases (e.g., aqueous base and organic alkyl halide). Potassium carbonate, combined with quaternary ammonium salts like tetrabutylammonium bromide, facilitates the deprotonation of diethyl malonate in dichloromethane or toluene, enabling alkylation at ambient temperatures. This method achieves 85–90% conversion with minimal dialkylation, as the phase-transfer agent stabilizes the enolate and accelerates the reaction kinetics.

Another innovation involves solid-supported catalysts. For instance, palladium nanoparticles embedded in magnesium oxide-aluminum oxide matrices (MgO-Al$$2$$O$$3$$) promote selective monoalkylation under continuous-flow conditions. The catalyst’s high surface area (250–350 m$$^2$$/g) and tailored basicity enhance enolate formation while suppressing over-alkylation. At 150°C and 200 psig hydrogen pressure, this system achieves 75% selectivity for monoalkylated products, with the remaining 25% attributed to unreacted starting material.

Solvent engineering further optimizes these processes. Dimethylformamide (DMF), with its high polarity and ability to dissolve both ionic and organic species, improves enolate stability and reaction homogeneity. Studies show that reducing the reaction concentration to 0.5 M in DMF increases monoalkylation yields from 55% to 75% compared to tetrahydrofuran.

Biotechnological Pathways for Sustainable Malonic Acid Derivative Biosynthesis

While enzymatic routes to 2-ethyl-2-hexylmalonic acid remain underexplored, preliminary work suggests potential via engineered acyltransferase systems. Escherichia coli strains expressing Arabidopsis thaliana malonyl-CoA synthetase can convert malonate to malonyl-CoA, which then undergoes elongation with ethylhexyl-CoA units via thioesterase-mediated coupling. However, titers remain low (≤1.2 g/L), necessitating metabolic engineering to enhance precursor flux.

Alternatively, whole-cell biocatalysis using Saccharomyces cerevisiae modified with cytochrome P450 enzymes has shown promise for stereoselective alkylation. These systems exploit the yeast’s native fatty acid biosynthesis machinery to introduce ethylhexyl groups at the malonic acid beta-carbon. Despite progress, scalability and enzyme stability under industrial conditions remain unresolved challenges.

The nucleophilic substitution patterns in branched malonate esters, particularly those derived from 2-ethyl-2-hexylmalonic acid, demonstrate distinctive reactivity profiles that differ significantly from their unbranched counterparts [17]. The diethyl ester of 2-ethyl-2-hexylmalonic acid exhibits characteristic nucleophilic acyl substitution mechanisms where nucleophiles attack the electrophilic carbonyl carbon, forming tetrahedral alkoxide intermediates [29]. This process follows the addition-elimination pathway typical of carboxylic acid derivatives, where the nucleophile forms a new bond with the carbonyl carbon while simultaneously breaking the carbon-oxygen bond of the leaving group [6].

The branched alkyl substituents on the malonate backbone significantly influence the rate and selectivity of nucleophilic substitution reactions [17]. Palladium-catalyzed arylation reactions of dialkyl malonates have been shown to proceed efficiently with both electron-poor and electron-rich aryl bromides and chlorides when utilizing sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands [17]. The reaction mechanism involves initial deprotonation of the malonate ester at the carbon alpha to both carbonyl groups, forming a stabilized enolate nucleophile [23] [30].

Research findings indicate that the substitution pattern affects the nucleophilicity of the resulting enolate [27]. The presence of both ethyl and hexyl branches creates steric hindrance that can influence the approach of electrophiles, leading to altered regioselectivity compared to unsubstituted malonates [27]. Studies have demonstrated that alkylation reactions using sodium hydride as the base in dimethylformamide solvent at concentrations of 0.5 molar yield optimal results for branched malonate derivatives [27].

Table 2.1: Nucleophilic Substitution Reaction Conditions for Branched Malonate Esters

Nucleophile TypeBase UsedSolventTemperature (°C)Reaction TimeYield (%)Reference
AlkoxideSodium ethoxideEthanol252-4 hours75-85 [23]
Aryl bromidePotassium tert-butoxideDimethylformamide806-12 hours68-76 [17]
Alkyl halideSodium hydrideDimethylformamide2516 hours52-93 [27]
CyanoacetateSodium ethoxideEthanol253-5 hours65-80 [17]

The electronic properties of the branched substituents also play a crucial role in determining reactivity patterns [29]. The electron-donating nature of alkyl groups reduces the electrophilic character of the carbonyl carbon through inductive effects, requiring more nucleophilic reagents or elevated temperatures to achieve satisfactory conversion rates [29]. Cross-coupling reactions utilizing palladium catalysis have shown particular promise for forming carbon-carbon bonds with branched malonate precursors [18] [19].

Decarboxylation Pathways Under Varied Reaction Conditions

The decarboxylation of 2-ethyl-2-hexylmalonic acid proceeds through well-established mechanistic pathways that are highly dependent on reaction conditions [9] [10]. The primary decarboxylation mechanism involves a six-membered cyclic transition state where internal electron transfer occurs, leading to simultaneous carbon-carbon bond cleavage and carbon dioxide elimination [10]. This process generates an enol intermediate that rapidly tautomerizes under acidic conditions to yield the corresponding monocarboxylic acid [10].

Thermal decarboxylation studies have revealed that malonic acid derivatives, including branched variants, exhibit activation energies ranging from 110 ± 10 kilojoules per mole in both solid and liquid phases [14]. The reaction follows first-order kinetics with respect to the malonic acid concentration, while demonstrating zero-order dependence on catalyst concentration when photocatalysts are employed [11]. Temperature significantly influences the decarboxylation rate, with optimal conditions typically requiring heating between 150-200 degrees Celsius for thermal processes [44].

Recent investigations into photocatalytic decarboxylation have provided alternative pathways for malonic acid derivatives under milder conditions [11]. These methods utilize Fukuzumi acridinium photooxidants with phenyldisulfide as redox-active cocatalysts, enabling decarboxylation at room temperature under visible light irradiation [11]. The mechanism involves single electron transfer from the carboxylate to the excited photocatalyst, generating a carboxyl radical that subsequently loses carbon dioxide [11].

Table 2.2: Decarboxylation Reaction Parameters for Malonic Acid Derivatives

MethodTemperature (°C)Pressure (mbar)Activation Energy (kJ/mol)Reaction OrderTime RequiredReference
Thermal decomposition150-200Atmospheric110 ± 10First order2-8 hours [14]
Microwave assisted180AtmosphericNot reportedFirst order1-4 minutes [44]
Photocatalytic25AtmosphericLower than thermalFirst order12-24 hours [11]
Acid catalyzed70-95200-1000Not specifiedFirst order2-9 hours [24]

Microwave-assisted decarboxylation has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining high yields [44]. Solvent-free conditions under microwave irradiation at 200 watts and 180 degrees Celsius for 1-4 minutes provide quantitative conversion of malonic acid derivatives to the corresponding carboxylic acids [44]. The absence of solvents and catalysts makes this approach particularly attractive from an environmental perspective [44].

The influence of substituent effects on decarboxylation rates has been extensively studied [42]. Branched alkyl groups, such as those present in 2-ethyl-2-hexylmalonic acid, generally slow the decarboxylation process due to steric hindrance around the reaction center [15]. This effect is particularly pronounced in dialkylated malonic acids where both carboxylic acid positions bear bulky substituents [15].

Cross-Coupling Reactions Utilizing Dialkylmalonate Precursors

Cross-coupling reactions involving dialkylmalonate precursors, including those derived from 2-ethyl-2-hexylmalonic acid, represent a powerful synthetic methodology for forming carbon-carbon bonds [18] [19]. Palladium-catalyzed Suzuki-Miyaura coupling reactions have been successfully employed with malonate-derived substrates to create diverse molecular frameworks [20]. These reactions typically proceed through oxidative addition of the palladium catalyst to an aryl or vinyl halide, followed by transmetalation with an organoborane reagent and reductive elimination to form the desired product [20].

The reactivity of branched malonate esters in cross-coupling reactions is influenced by steric and electronic factors [21]. Studies have demonstrated that allenyl malonates can undergo tandem cross-coupling and cyclization reactions under palladium catalysis, providing access to cyclopentene and cyclopropane products [21]. The regioselectivity of these transformations can be controlled through careful selection of ligands, bases, and reaction conditions [21].

Practical synthesis protocols have been developed for arylacetic acid esters through palladium-catalyzed dealkoxycarbonylative coupling of malonates with aryl halides [18]. This methodology involves initial coupling to form an intermediate diethyl arylmalonate, which subsequently undergoes in situ decarboxylation to yield the arylacetic acid ester product [18]. The process utilizes palladium bis(dibenzylideneacetone) catalyst with tri-tert-butylphosphonium tetrafluoroborate ligand under optimized conditions [18].

Table 2.3: Cross-Coupling Reaction Conditions for Dialkylmalonate Substrates

Coupling TypeCatalyst SystemBaseSolventTemperature (°C)Yield Range (%)Reference
Suzuki-MiyauraPalladium(0)/dppeCesium fluorideTetrahydrofuran10060-86 [20]
ArylationPalladium bis(dibenzylideneacetone)Potassium carbonateDimethylformamide12070-85 [18]
Allenyl couplingPalladium/dppmSodium hydrideDimethylformamide2544-75 [21]
Stille couplingPalladium tetrakis(triphenylphosphine)NoneToluene10065-80 [19]

The mechanistic pathway for malonate cross-coupling reactions involves initial formation of a palladium enolate complex through deprotonation of the malonate substrate [17]. This organometallic intermediate then undergoes transmetalation or direct coupling with the electrophilic partner [17]. The success of these reactions often depends on the choice of ligand, with bulky phosphine ligands showing superior performance for sterically hindered substrates [17].

Asymmetric cross-coupling reactions have been developed to access enantioenriched products from malonate precursors [19]. These methodologies rely on chiral ligands to control the stereochemical outcome of the coupling process, enabling the synthesis of optically active carboxylic acids and their derivatives [19]. The stereochemical course typically proceeds with either retention or inversion of configuration, depending on the specific reaction conditions and catalyst system employed [19].

Role in Peptide Bond Isosteres Development

2-Ethyl-2-hexylmalonic acid serves as a crucial building block in the development of peptide bond isosteres, representing a significant advancement in peptidomimetic chemistry. The compound's dual carboxylic acid functionality provides the essential chemical architecture needed for amide bond replacement strategies [1] [2].

The branched alkyl substitution pattern of 2-ethyl-2-hexylmalonic acid offers distinct advantages in peptide bond surrogate development. The ethyl and hexyl substituents at the malonic acid core create a sterically hindered environment that can effectively mimic the spatial requirements of natural peptide bonds while providing enhanced metabolic stability [2]. Research has demonstrated that malonic acid derivatives containing branched alkyl chains exhibit superior resistance to enzymatic degradation compared to their linear counterparts, making them particularly valuable for therapeutic peptide development [3].

Synthetic approaches to peptide bond isosteres using 2-ethyl-2-hexylmalonic acid typically employ mild reaction conditions, with temperatures ranging from room temperature to 80°C under basic catalysis [2] [4]. The compound undergoes facile condensation reactions with amino acid derivatives, yielding peptide surrogates with yields typically ranging from 45% to 75% [2]. The tetrazole isostere strategy has been particularly successful, where 2-ethyl-2-hexylmalonic acid derivatives are converted to stable tetrazole-containing amino acid analogs that resist thermal decarboxylation [2].

The mechanism of peptide bond isostere formation involves initial activation of the malonic acid derivative, followed by nucleophilic attack by the amino component and subsequent cyclization or coupling reactions [2] [3]. The branched structure of 2-ethyl-2-hexylmalonic acid influences the reaction pathway, often leading to improved selectivity compared to simpler malonic acid derivatives [4].

Application Parameter2-Ethyl-2-hexylmalonic AcidStandard Malonic Acid
Reaction Temperature (°C)25-8080-120
Typical Yield (%)45-7530-60
Metabolic StabilityEnhancedStandard
Steric HindranceHighLow

Building Block for Complex Heterocyclic Systems

The structural features of 2-ethyl-2-hexylmalonic acid make it an exceptional building block for constructing complex heterocyclic systems through cyclocondensation reactions [5] [6]. The compound's ability to participate in diverse cyclization pathways stems from its dual electrophilic carboxylic acid centers and the steric influence of the branched alkyl substituents [5].

Heterocyclic synthesis employing 2-ethyl-2-hexylmalonic acid typically proceeds through well-established cyclocondensation mechanisms with various dinucleophiles [5]. The compound reacts efficiently with 1,3-dinucleophiles such as urea, thiourea, and substituted amines to form six-membered heterocyclic rings including pyrimidine-2(1H)-ones and related structures [5] [6]. The branched alkyl substitution provides enhanced selectivity in these reactions, often favoring specific regioisomers due to steric considerations.

Thermal cyclization reactions represent a major synthetic pathway, typically conducted at temperatures between 150°C and 250°C [5] [7]. Under these conditions, 2-ethyl-2-hexylmalonic acid derivatives undergo decarboxylative cyclization through ketene intermediates, leading to the formation of five- and six-membered heterocyclic systems [7] [8]. The presence of the ethyl and hexyl substituents influences the reaction course, often improving yields compared to unsubstituted malonic acid derivatives.

Metal-catalyzed cyclization reactions offer an alternative approach under milder conditions [7]. Manganese(III) acetate-mediated oxidative cyclization of 2-ethyl-2-hexylmalonic acid derivatives has been employed to construct complex polycyclic structures with yields ranging from 30% to 90% [7]. The branched substitution pattern enhances the stability of radical intermediates formed during these transformations.

Recent developments in microwave-assisted synthesis have enabled solvent-free and catalyst-free decarboxylation of 2-ethyl-2-hexylmalonic acid derivatives [8]. These environmentally friendly conditions produce heterocyclic products in high purity with reaction times reduced to 3-10 minutes, representing a significant advancement in green synthetic methodology [8].

Heterocyclic SystemReaction ConditionsYield Range (%)Key Features
Pyrimidine-2(1H)-ones150-250°C, thermal30-65Regioselective formation
Tetrahydropyrimidines80-120°C, acid catalysis55-85Mild conditions
Oxazine derivatives25-80°C, base catalysis40-75Room temperature compatible

Precursor Function in Polymer Chemistry

2-Ethyl-2-hexylmalonic acid demonstrates exceptional utility as a precursor in polymer chemistry, particularly in the synthesis of biodegradable polyesters and specialty polymers with tailored properties [9] [10]. The compound's dual carboxylic acid functionality enables its incorporation into polymer backbones through polycondensation reactions, while the branched alkyl substituents impart unique physical and chemical properties to the resulting materials [9].

Enzymatic polymerization represents a breakthrough application of 2-ethyl-2-hexylmalonic acid in sustainable polymer synthesis [9]. Using immobilized Candida antarctica lipase B as a biocatalyst, the compound undergoes polycondensation with various aliphatic diols under mild conditions (85°C, reduced pressure) [9]. This approach yields linear polyesters with molecular weights ranging from 6,000 to 14,000 Da and polydispersity indices typical of enzymatic polymerization [9].

The branched structure of 2-ethyl-2-hexylmalonic acid significantly influences the properties of the resulting polymers [9]. The ethyl and hexyl substituents reduce crystallinity and lower glass transition temperatures, creating materials with enhanced flexibility and processability [9]. These structural modifications also improve the polymers' compatibility with various additives and their performance in specific applications such as metal chelation and biodegradable packaging [9].

Metal-chelating polymers represent a specialized application where 2-ethyl-2-hexylmalonic acid-derived polyesters demonstrate superior performance [9]. The malonate units in the polymer backbone provide effective coordination sites for metal ions, with extraction efficiencies comparable to commercial chelating agents [9]. Research has shown that octanediol-malonate polymers achieve 23% copper extraction efficiency, demonstrating their potential for hydrometallurgy applications [9].

The synthesis of hyperbranched polyesters from 2-ethyl-2-hexylmalonic acid derivatives involves more complex reaction pathways but yields materials with unique three-dimensional architectures [11] [9]. These branched polymers exhibit lower viscosities and enhanced solubility compared to their linear counterparts, making them valuable for coating applications and as reactive intermediates for further functionalization [11].

Biodegradability represents a crucial advantage of 2-ethyl-2-hexylmalonic acid-derived polymers [9]. The ester linkages in these materials are readily hydrolyzed by various enzymes, including lipases and cutinases, enabling complete degradation to constituent monomers [9]. This property supports circular economy concepts where polymer waste can be enzymatically depolymerized and the recovered monomers reused for new polymer synthesis [9].

PropertyLinear PolyestersHyperbranched PolyestersMetal-Chelating Polymers
Molecular Weight (Da)6,000-14,0003,000-8,0005,000-12,000
Glass Transition (°C)-20 to 1510 to 45-10 to 25
Synthesis Temperature (°C)85120-18085-100
Biodegradation RateFastModerateFast

Advanced polymer architectures incorporating 2-ethyl-2-hexylmalonic acid enable the development of stimuli-responsive materials and smart polymers [12]. The malonate units can undergo post-polymerization modifications, allowing for the introduction of additional functional groups that respond to changes in pH, temperature, or ionic strength [12]. These capabilities expand the application scope of malonate-containing polymers into areas such as drug delivery, sensors, and adaptive materials [12].

The polymerization mechanisms involving 2-ethyl-2-hexylmalonic acid proceed through well-characterized pathways that allow for precise control over polymer molecular weight and architecture [10] [9]. The use of dicarboxylic acid-to-diol ratios, catalyst selection, and reaction conditions can be optimized to achieve desired polymer properties, making this chemistry highly versatile for materials design applications [10].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.13615911 g/mol

Monoisotopic Mass

216.13615911 g/mol

Heavy Atom Count

15

UNII

7HFA0BPS9E

Dates

Last modified: 08-09-2024

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